molecular formula C14H9F2N5O B279941 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Numéro de catalogue B279941
Poids moléculaire: 301.25 g/mol
Clé InChI: PIYSDZWKDKRXLZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of B-cell receptor signaling.

Mécanisme D'action

2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide selectively inhibits BTK, which is a key regulator of B-cell receptor signaling. BTK is involved in the activation of various downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide blocks these signaling pathways, leading to the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to induce apoptosis and inhibit cell growth in various B-cell malignancies. 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to reduce the production of pro-inflammatory cytokines in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Additionally, 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to have a favorable safety profile in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has several advantages for lab experiments. It is a selective inhibitor of BTK, which makes it a useful tool for studying B-cell receptor signaling pathways. 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to have a favorable safety profile in preclinical studies, which makes it a suitable candidate for further development. However, 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide may have off-target effects that need to be carefully evaluated.

Orientations Futures

There are several future directions for the development of 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide. One potential direction is the evaluation of 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of B-cell malignancies. Another potential direction is the evaluation of 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide in other autoimmune diseases, such as multiple sclerosis or type 1 diabetes. Additionally, further studies are needed to establish the long-term safety and efficacy of 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide in preclinical models and clinical trials.

Méthodes De Synthèse

2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-difluorobenzoyl chloride with 4-aminophenyl tetrazole to form the intermediate 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide. The intermediate is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.

Applications De Recherche Scientifique

2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). 2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to have potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

Propriétés

Formule moléculaire

C14H9F2N5O

Poids moléculaire

301.25 g/mol

Nom IUPAC

2,4-difluoro-N-[4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C14H9F2N5O/c15-9-1-6-12(13(16)7-9)14(22)18-10-2-4-11(5-3-10)21-8-17-19-20-21/h1-8H,(H,18,22)

Clé InChI

PIYSDZWKDKRXLZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)N3C=NN=N3

SMILES canonique

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)N3C=NN=N3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.